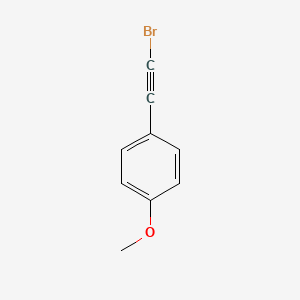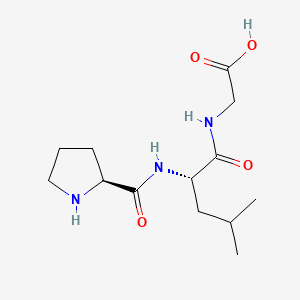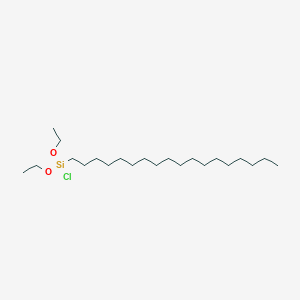
Octadecyldiethoxychlorosilane
Overview
Description
Octadecyldiethoxychlorosilane is a chemical compound with the molecular formula C22H47ClO2Si . It is often used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of Octadecyldiethoxychlorosilane and similar compounds has been a subject of research. A general approach for the synthesis of disilanes as well as linear and cyclic oligosilanes via the reductive activation of readily available chlorosilanes has been developed . This method features milder conditions and improved chemoselectivity, broadening the functional groups that are compatible in oligosilane preparation .Molecular Structure Analysis
The molecular structure of Octadecyldiethoxychlorosilane consists of 22 carbon atoms, 47 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 silicon atom . The InChI string of the compound isInChI=1S/C22H47ClO2Si/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26 (23,24-5-2)25-6-3/h4-22H2,1-3H3 . Physical And Chemical Properties Analysis
Octadecyldiethoxychlorosilane has a molecular weight of 407.1 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 21 . The exact mass and monoisotopic mass of the compound are 406.3033850 g/mol . The topological polar surface area of the compound is 18.5 Ų .Scientific Research Applications
Surface Modification and Self-Assembly Monolayers
Octadecyldiethoxychlorosilane is primarily utilized in the formation of self-assembled monolayers (SAMs) on various substrates, including silicon wafers. Research indicates that the solvent's nature, partial charge distribution, and polarity index significantly influence the uniformity of these monolayers. For instance, a study focused on octadecyltrichlorosilane (a related compound) on silicon wafers demonstrated the importance of solvent properties in achieving uniform SAMs, which has broader implications for other monolayer-solvent systems (Manifar, Rezaee, Sheikhzadeh, & Mittler, 2008).
Tribological Properties
The tribological (friction and wear) properties of SAMs created with octadecyldiethoxychlorosilane are of significant interest, particularly for applications requiring controlled surface friction. Investigations have shown that SAMs prepared on silicon substrates exhibit distinct tribological behaviors, which are influenced by factors such as solvent viscosity and polarity. For example, SAMs prepared using hexadecane displayed superior properties compared to those prepared with other solvents, highlighting the role of solvent-silane interactions in determining the monolayer's effectiveness as a boundary lubricant (Cheng, Zheng, Chuang, & Hsieh, 2010).
Organic Field-Effect Transistors (OFETs)
In the realm of organic electronics, octadecyldiethoxychlorosilane-based SAMs have been used to improve the interface between organic semiconductors and substrates, thereby enhancing the performance of organic field-effect transistors (OFETs). The crystalline nature of these SAMs provides an ideal surface for the deposition of semiconductors like pentacene and fullerene (C60), leading to OFETs with high charge carrier mobilities (Ito, Virkar, Mannsfeld, Oh, Toney, Locklin, & Bao, 2009).
Nanotechnology and Nanopatterning
Octadecyldiethoxychlorosilane has also found applications in nanotechnology, particularly in the patterning of surfaces at the nanoscale. Techniques such as contact area lithography (CAL) utilize SAMs of related silanes for the selective deposition or etching of materials, enabling the fabrication of periodic nanostructures for various applications, including sensing and photonics (Bae, Shin, Moon, & Sung, 2006).
Hydrophobic Surface Coatings
Another significant application is the development of hydrophobic surface coatings. By modifying surfaces with octadecyldiethoxychlorosilane, researchers have created materials with enhanced water repellency, which is crucial for applications such as oil/water separation and protective coatings. For example, superhydrophobic coatings on fiberglass cloth have demonstrated exceptional oil/water separation efficiency, underscoring the potential of these materials in environmental cleanup and protective coatings (Zang, Liu, Zhang, Niu, Gao, & Wang, 2015).
Future Directions
Mechanism of Action
Target of Action
Octadecyldiethoxychlorosilane is an organosilicon compound . It primarily targets surfaces of various materials, including marble, glass, ceramics, and metals . The compound acts as a surface treatment agent, modifying the wetting and adhesion properties of these materials .
Mode of Action
The compound interacts with its targets by forming an organosilicon modification layer on the surface . This interaction results in improved wetting and adhesion properties of the material . It’s also used in the preparation of hydrophobic stationary phases for reversed-phase chromatography .
Biochemical Pathways
For example, in the context of chromatography, the compound can affect the separation of biochemicals based on their affinity for the hydrophobic stationary phase .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature , which could influence its distribution and elimination if it were to be studied in a biological context.
Result of Action
The primary result of Octadecyldiethoxychlorosilane’s action is the modification of surface properties. It enhances the wetting and adhesion characteristics of various materials . In chromatography, it can improve the separation efficiency of biochemicals .
Action Environment
The efficacy and stability of Octadecyldiethoxychlorosilane can be influenced by environmental factors. For instance, the compound readily hydrolyzes, releasing hydrogen chloride . Therefore, its stability and efficacy can be affected by the presence of water or moisture in the environment . Additionally, the compound is classified as flammable and corrosive, indicating that safety measures should be taken when handling it .
properties
IUPAC Name |
chloro-diethoxy-octadecylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47ClO2Si/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h4-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUMDCKZUIDORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701166 | |
| Record name | Chloro(diethoxy)octadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecyldiethoxychlorosilane | |
CAS RN |
33734-79-1 | |
| Record name | Chloro(diethoxy)octadecylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



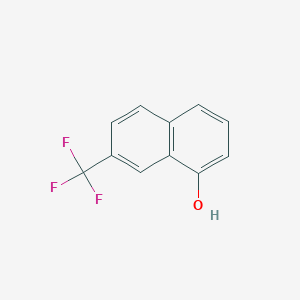
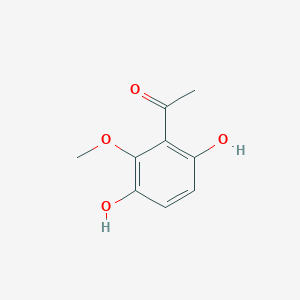

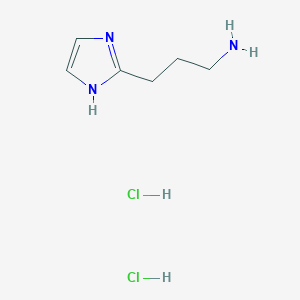
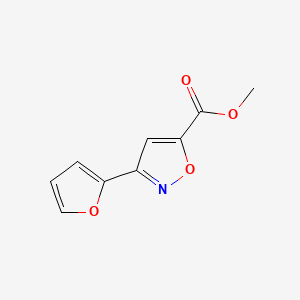
![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)
![4-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3126658.png)

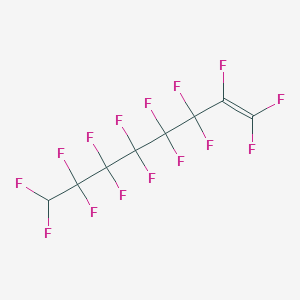
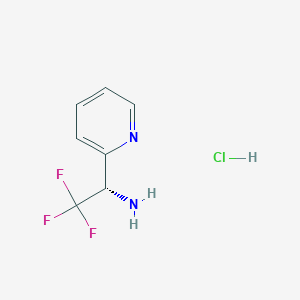
![3-[Hydroxy(diphenyl)methyl]-1-[2-hydroxy-3-[hydroxy(diphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B3126681.png)

